molecular formula C8H9NO3 B1313953 Methyl 6-hydroxy-5-methylpyridine-3-carboxylate CAS No. 66909-31-7

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate

Cat. No.: B1313953
CAS No.: 66909-31-7
M. Wt: 167.16 g/mol
InChI Key: SANWLADGJPSXJN-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate is a pyridine-based carboxylate derivative characterized by a hydroxyl group at the 6-position, a methyl group at the 5-position, and a methyl ester at the 3-position. For example, the closely related compound 5-hydroxy-6-methylpyridine-3-carboxylic acid (PDB ligand 3HM) shares the hydroxyl and methyl substituents but lacks the methyl ester, instead featuring a carboxylic acid group . This difference significantly impacts solubility and reactivity, as esters generally exhibit higher lipophilicity compared to carboxylic acids.

Properties

IUPAC Name

methyl 5-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-9-7(5)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANWLADGJPSXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206373
Record name Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66909-31-7
Record name Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate
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Record name Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate
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Record name methyl 6-hydroxy-5-methylpyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-5-methylpyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 6-hydroxy-5-methylpyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 6-hydroxy-5-methylp

Biological Activity

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C₉H₉NO₃
  • Molecular Weight: Approximately 179.17 g/mol
  • Functional Groups: Hydroxyl group (-OH), carboxylate group (-COOCH₃), and methyl group (-CH₃)

These functional groups contribute to its reactivity and biological activity, making it a candidate for further research in drug development.

Protein Kinase Inhibition

One of the notable mechanisms of action for this compound is its role as a ligand in platinum complexes that exhibit protein kinase inhibitory activity. This inhibition can lead to alterations in various signaling pathways critical for cell proliferation and survival, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies have indicated that compounds within the pyridine family, including this compound, may possess antimicrobial properties. Research has shown that derivatives with similar structures can exhibit significant antibacterial and antifungal activities against various pathogens .

Pathogen Activity Observed Minimum Inhibitory Concentration (MIC)
Escherichia coliModerate inhibition0.0195 mg/mL
Staphylococcus aureusGood activity0.0048 mg/mL
Candida albicansSignificant antifungal effect0.0048 mg/mL

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antimicrobial agents .
  • Bioconversion Studies : Research involving bioconversion processes demonstrated that Burkholderia sp. MAK1 could metabolize related pyridine derivatives effectively, suggesting pathways for the modification of this compound to enhance its biological activity .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest good gastrointestinal absorption but limited penetration through the blood-brain barrier (BBB), which may influence their therapeutic applications .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Methyl 6-hydroxy-5-methylpyridine-3-carboxylate has shown significant antimicrobial properties. In a study involving the synthesis of palladium(II) complexes derived from this compound, it was demonstrated that these complexes exhibited notable antibacterial activity against various strains of bacteria. The structural characterization of these complexes indicated that the presence of the methyl pyridine moiety enhances their interaction with microbial targets .

Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of bioactive molecules. For instance, it can be converted into various derivatives that possess antiviral and anti-inflammatory properties. The regioselective functionalization of methyl pyridines has been explored using whole-cell biocatalysis, which facilitates the production of pyridin-5-ols and related compounds .

Agrochemical Applications

Herbicide Development
Research has indicated that derivatives of this compound can be utilized in the development of herbicides. The compound's structural features allow for modifications that enhance herbicidal efficacy while minimizing environmental impact. Studies on similar pyridine derivatives have shown their potential as selective herbicides against specific weed species .

Insect Repellents
The compound has also been investigated for its potential as an insect repellent. Its efficacy against common agricultural pests makes it a candidate for further development in integrated pest management strategies.

Material Science Applications

Polymer Synthesis
this compound is used in synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their stability and performance under various conditions.

Nanomaterials
The compound's ability to form coordination complexes with metals has led to its application in the synthesis of nanomaterials. These nanomaterials exhibit unique properties that are useful in catalysis and sensor technology.

Data Tables

Application AreaDescriptionExample/Case Study
Pharmaceuticals Antimicrobial properties and synthesis of bioactive compoundsPalladium(II) complexes showing antibacterial activity
Agrochemicals Development of herbicides and insect repellentsResearch on selective herbicides derived from pyridine
Material Science Polymer synthesis and nanomaterial developmentEnhanced polymer stability through incorporation of the compound

Case Studies

Case Study 1: Antimicrobial Complexes
In a study published by ResearchGate, palladium(II) complexes derived from this compound were synthesized and characterized. The results indicated strong antibacterial activity against Gram-positive bacteria, showcasing the compound's potential in pharmaceutical applications .

Case Study 2: Herbicidal Efficacy
A recent investigation into pyridine derivatives highlighted the effectiveness of modified this compound as a herbicide against certain weed species, demonstrating its application in agrochemicals .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The chloro substituent in Methyl 6-chloro-5-methylpyridine-3-carboxylate enhances electrophilicity at the 6-position, making it a candidate for nucleophilic substitution reactions . In contrast, the hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for further functionalization (e.g., alkylation).
  • The boronate ester in the boron-containing analog enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in synthesizing biaryl structures .

Steric and Electronic Differences: Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate introduces a cyano group at the 5-position, which increases electron-withdrawing effects and may stabilize intermediates in heterocyclic synthesis . The methyl ester group (vs. ethyl or carboxylic acid) balances lipophilicity and hydrolytic stability, influencing bioavailability in pharmaceutical contexts.

Physical Properties: Molecular weights correlate with substituent complexity. For instance, the boron-containing derivative has the highest molecular weight (279.10 g/mol) due to the tetramethyl-dioxaborolane group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-hydroxy-5-methylpyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step strategies involving halogenation, trifluoromethylation, and esterification. For example, trifluoromethylpyridine derivatives are often prepared using decarboxylation or nucleophilic substitution reactions (e.g., selective decarboxylation of pyridinecarboxylic acids) . Reaction optimization should include temperature control (e.g., 60–80°C for trifluoromethylation) and catalyst selection (e.g., CuCF₃ for aryl halides). Yield improvements may require inert atmospheres (N₂/Ar) and anhydrous solvents to minimize hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥98% by area normalization) .
  • NMR : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., hydroxy and methyl groups). For example, the methyl ester group typically appears at δ ~3.8–4.0 ppm .
  • X-ray crystallography : Employ SHELX for crystal structure refinement and ORTEP-3 for visualization of molecular geometry and hydrogen bonding .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose via licensed waste services. Avoid drains to prevent environmental contamination .
  • First aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use eyewash stations and seek medical evaluation .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing of this compound be systematically analyzed?

  • Methodological Answer :

  • Graph-set analysis : Use Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and identify supramolecular synthons .
  • Software tools : Refine crystallographic data with SHELXL , then visualize interactions using WinGX . For quantitative analysis, calculate hydrogen-bond distances (e.g., O–H···O < 2.8 Å) and angles (>120°) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Dynamic effects : NMR may average proton environments (e.g., tautomerism of hydroxy groups), whereas X-ray data reflect static structures. Compare temperature-dependent NMR with low-temperature crystallography .
  • Disorder modeling : In SHELXL, refine disordered methyl/ester groups using PART instructions and occupancy constraints .

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the 6-hydroxy group’s lone pairs may dominate HOMO-LUMO gaps .
  • MD simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS. Solvent polarity often dictates ester hydrolysis rates .

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